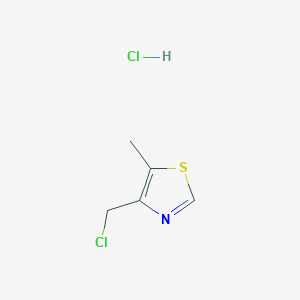

4-(Chloromethyl)-5-methylthiazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYNLTMVBPAEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141305-55-7 | |

| Record name | 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Cornerstone Building Block in Synthetic Chemistry

Introduction: The Strategic Importance of a Reactive Intermediate

In the landscape of modern medicinal and agrochemical chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] 4-(Chloromethyl)thiazole hydrochloride, a halogenated heterocyclic compound, has emerged as a pivotal intermediate for the synthesis of complex molecules within these fields.[1][2] Its significance lies in the strategic combination of a stable thiazole core and a highly reactive chloromethyl group at the 4-position. This reactive handle serves as a versatile anchor point for introducing the thiazolyl-methyl moiety into a diverse range of molecular architectures, a critical step in the development of numerous pharmaceuticals and agrochemicals.[1][3]

First reported in the latter half of the 20th century, the development of 4-(chloromethyl)thiazole hydrochloride was propelled by the burgeoning field of medicinal chemistry and the demand for versatile synthetic building blocks.[1][2] This guide offers a comprehensive exploration of its chemical and physical properties, established synthesis methodologies, and its critical role as a key intermediate, providing researchers, scientists, and drug development professionals with in-depth insights into the chemistry and utility of this versatile compound.

Physicochemical and Structural Properties

4-(Chloromethyl)thiazole hydrochloride typically presents as a white to off-white or light brown crystalline solid.[2][4] While stable under standard ambient conditions, it is known to be hygroscopic, necessitating storage in a dry and tightly sealed environment to prevent degradation and maintain reactivity.[2][4][5]

Structural and Quantitative Data

The fundamental structure consists of a five-membered thiazole ring containing sulfur and nitrogen, substituted at the 4-position with a chloromethyl group. It is supplied as a hydrochloride salt, which enhances its stability and handling characteristics.[2]

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(chloromethyl)-1,3-thiazole;hydrochloride | [2][] |

| CAS Number | 7709-58-2 | [2] |

| Molecular Formula | C₄H₄ClNS · HCl (or C₄H₅Cl₂NS) | [2] |

| Molecular Weight | 170.06 g/mol | [2][7] |

| Canonical SMILES | C1=C(N=CS1)CCl.Cl | [2][7] |

| InChI Key | NVTBASMQHFMANH-UHFFFAOYSA-N | [2] |

| Physicochemical Property | Value | Reference(s) |

| Appearance | White to light brown solid/powder | [2][4] |

| Melting Point | 186-192 °C (decomposes) | [2][][8] |

| Boiling Point | 214.9 °C at 760 mmHg | [2][8] |

| Flash Point | 83.8 °C | [2][8] |

| Density | 1.338 g/cm³ | [2][8] |

| Solubility | Sparingly soluble in water | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of 4-(chloromethyl)thiazole hydrochloride.

-

¹H NMR: The proton NMR spectrum is expected to feature distinct signals for the two protons on the thiazole ring and the two protons of the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing properties of both the thiazole ring and the chlorine atom.[3]

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the three carbon atoms of the thiazole ring and the single carbon of the chloromethyl group.[3]

Synthesis and Experimental Protocols

The most established and widely utilized method for the synthesis of 4-(chloromethyl)thiazole hydrochloride is the Hantzsch thiazole synthesis .[1][2][9] This robust cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide.[2][9] For the preparation of the title compound, 1,3-dichloroacetone serves as the α-haloketone precursor, which reacts with thioformamide.[1][9]

Hantzsch Synthesis Workflow

Caption: Hantzsch synthesis of 4-(Chloromethyl)thiazole Hydrochloride.[1]

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established methodologies for the Hantzsch synthesis.[1][2]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroacetone (1.0 equivalent) in absolute ethanol (approximately 3-4 mL per gram of dichloroacetone).[2]

-

Thioamide Addition: To this stirred solution, add thioformamide (1.0 equivalent).[1][2]

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[1]

-

Salt Formation and Precipitation: Upon completion of the reaction, cool the mixture in an ice bath. To obtain the hydrochloride salt, either saturate the solution with dry hydrogen chloride gas or add a concentrated solution of hydrochloric acid in ethanol.[1] The product, 4-(chloromethyl)thiazole hydrochloride, will precipitate out of the solution.[2]

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.[2]

-

Drying: Dry the final product under vacuum to yield 4-(chloromethyl)thiazole hydrochloride as a solid.[1]

Reactivity and Synthetic Applications

The primary synthetic utility of 4-(chloromethyl)thiazole hydrochloride stems from the high reactivity of its chloromethyl group.[2] The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution (SN2) reactions .[5][7] This allows for the facile introduction of the thiazole-4-ylmethyl moiety by reacting it with a wide array of nucleophiles, including amines, thiols, and alcohols.[2][7]

General Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-(Chloromethyl)-5-methylthiazole hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound (C₅H₇Cl₂NS), a pivotal building block in modern pharmaceutical and agrochemical synthesis.[1][2][3] Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It details an integrated, orthogonal analytical strategy, explaining the causality behind the selection of each method and the synergy of their combined data. We will cover the core spectroscopic and crystallographic techniques required not just to identify the molecule, but to build a robust, self-validating data package suitable for regulatory scrutiny and ensuring process integrity. The protocols and insights herein are designed to reflect best practices in chemical analysis, emphasizing scientific integrity and authoritative grounding.

Foundational Understanding: The Imperative for Rigorous Elucidation

In the landscape of pharmaceutical development, the purity and structural identity of starting materials and intermediates are not merely academic exercises; they are cornerstones of safety, efficacy, and regulatory compliance.[4][5][6] this compound is a highly reactive and versatile intermediate, valued for its ability to introduce the thiazolylmethyl moiety into complex molecular architectures, such as the HIV protease inhibitor Ritonavir.[1] An error in its structural confirmation—mistaking it for an isomer, for instance—could lead to the synthesis of incorrect final products, process impurities, and catastrophic failures in development.

Initial Characterization: Physicochemical Profile

The first step in any structural analysis is to establish the basic physicochemical properties of the compound. This provides an initial identity check against known data and ensures the material is suitable for subsequent, more complex analyses. The compound is typically a white to off-white or light brown crystalline solid, which can be hygroscopic, necessitating storage in a dry environment.[2][7]

Table 1: Physicochemical and Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride | [2][] |

| CAS Number | 7709-58-2 | [9] |

| Molecular Formula | C₅H₆ClNS · HCl (C₅H₇Cl₂NS) | [9][10] |

| Molecular Weight | 184.08 g/mol | [9][10] |

| Appearance | White to pale gray/light brown solid/powder | [2][10] |

| Melting Point | 155-160 °C (decomposes) | [] |

| Canonical SMILES | CC1=C(SC=N1)CCl.Cl | [] |

| InChI Key | FQNJLSPCRGZJLW-UHFFFAOYSA-N | [9] |

The Orthogonal Strategy: A Multi-Technique Approach

Caption: Orthogonal workflow for structure elucidation.

Spectroscopic Analysis: Deciphering the Molecular Blueprint

Spectroscopy allows us to probe the molecular structure by observing how it interacts with electromagnetic radiation. Each technique provides a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11][12] It provides detailed information about the carbon-hydrogen framework. For 4-(chloromethyl)-5-methylthiazole, we expect a specific set of signals in both ¹H and ¹³C NMR spectra.

-

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule based on their chemical environment. We anticipate three distinct signals:

-

A singlet for the lone proton on the thiazole ring (H2).

-

A singlet for the protons of the chloromethyl group (-CH₂Cl).

-

A singlet for the protons of the methyl group (-CH₃). The integration of these peaks (the area under each signal) should correspond to a 1:2:3 ratio, respectively.

-

-

¹³C NMR (Carbon NMR): This technique identifies all non-equivalent carbon atoms. We expect four signals in the aromatic/olefinic region corresponding to the three carbons of the thiazole ring and one signal in the aliphatic region for the methyl carbon and one for the chloromethyl carbon.

-

2D NMR (HSQC & HMBC): While ¹H and ¹³C NMR suggest the pieces, 2D NMR shows how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton signals to their respective carbon atoms in the methyl and chloromethyl groups and the thiazole ring.

-

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals longer-range couplings (typically 2-3 bonds). For example, an HMBC experiment would show a correlation between the methyl protons and the C4 and C5 carbons of the thiazole ring, confirming the position of the methyl group. Similarly, correlations from the chloromethyl protons to the C4 and C5 carbons would confirm its attachment point.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom/Group | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) (Predicted) | Key HMBC Correlations |

| Thiazole-H (at C2) | ~8.8-9.0, singlet, 1H | ~152-155 | To C4, C5 |

| -CH₂Cl | ~4.8-5.0, singlet, 2H | ~40-45 | To C4, C5 |

| -CH₃ | ~2.4-2.6, singlet, 3H | ~12-15 | To C4, C5 |

| Thiazole-C2 | N/A | ~152-155 | From Thiazole-H |

| Thiazole-C4 | N/A | ~148-151 | From -CH₂Cl, -CH₃ |

| Thiazole-C5 | N/A | ~128-132 | From -CH₂Cl, -CH₃ |

Note: Predicted values are based on analogous thiazole structures. Actual values must be confirmed experimentally.[13][14][15]

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra following the instrument manufacturer's standard operating procedures.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) using appropriate NMR software (e.g., MestReNova, TopSpin).[16] Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[11][12] This is a critical, independent confirmation of the compound's identity.

-

Expected Observation: Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the molecular ion for the free base [M+H]⁺ at m/z 148. The most crucial observation is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks separated by 2 Da, with a characteristic intensity ratio of approximately 3:1. This is a definitive signature for a molecule containing one chlorine atom (in the free base).

Protocol 2: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Chromatography: Inject the sample onto an HPLC system (e.g., using a C18 column) coupled to the mass spectrometer. This confirms the purity of the peak being analyzed.

-

MS Acquisition: Acquire mass spectra in positive ion ESI mode over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution pattern to confirm the presence of chlorine and determine the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] While not a primary tool for elucidating the full structure, it provides excellent corroborating evidence.

Table 3: Key Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Thiazole ring) |

| ~2980-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂Cl) |

| ~1610-1580 | C=N Stretch | Thiazole ring |

| ~1550-1450 | C=C Stretch | Thiazole ring |

| ~800-600 | C-Cl Stretch | Chloromethyl group |

Reference data from similar thiazole structures.[18][19]

Protocol 3: ATR-FTIR Analysis

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to expected values for the proposed functional groups.

Definitive Confirmation: Single-Crystal X-Ray Diffraction (SCXRD)

While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, SCXRD is the "gold standard" that provides absolute, unambiguous proof of the molecular structure in the solid state.[20][21] It determines the precise three-dimensional arrangement of every atom, confirming connectivity, bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[22]

The primary challenge is often technical: growing a single crystal of sufficient size and quality. However, when successful, the resulting data is definitive.

Caption: Workflow for Single-Crystal X-Ray Diffraction.

Protocol 4: Crystal Growth and X-Ray Analysis

-

Crystal Growth: Employ various crystallization techniques. A common starting point is slow evaporation. Dissolve the compound to saturation in a range of solvents (e.g., ethanol, methanol, acetonitrile) and solvent mixtures. Loosely cap the vials and allow the solvent to evaporate slowly over several days.

-

Crystal Selection: Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope.

-

Data Collection: Mount the selected crystal on a goniometer head and place it on the X-ray diffractometer. Collect the diffraction data according to the instrument's standard protocols.

-

Structure Solution and Refinement: Use specialized software (e.g., the SHELX suite) to solve the phase problem from the diffraction data and generate an initial electron density map.[23] Refine the atomic positions and thermal parameters to generate the final, accurate 3D model of the molecule.

Conclusion: Synthesizing the Evidence for Unambiguous Proof

The structure elucidation of this compound is finalized not by a single result, but by the seamless congruence of all acquired data. The process is a logical progression of building evidence:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rroij.com [rroij.com]

- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. guidechem.com [guidechem.com]

- 9. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]

- 10. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. biotech-spain.com [biotech-spain.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmse000355 4-methyl-5-thiazoleethanol at BMRB [bmrb.io]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Chloromethyl)-5-methylthiazole hydrochloride (CAS 7709-58-2): Synthesis, Reactivity, and Applications

Abstract

This technical guide offers a comprehensive examination of 4-(Chloromethyl)-5-methylthiazole hydrochloride (CAS No: 7709-58-2), a pivotal heterocyclic building block in the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a reactive chloromethyl group attached to a thiazole ring, renders it a versatile intermediate for introducing the thiazole moiety into more complex molecular architectures.[1][2] This document provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-tested protocol for its synthesis via the Hantzsch thiazole synthesis, and an exploration of its core reactivity. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering actionable insights into the practical application and handling of this valuable chemical intermediate.

Introduction to a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in numerous biologically active compounds.[2] this compound is a halogenated heterocyclic compound that serves as a cornerstone intermediate, enabling the facile incorporation of this valuable scaffold.[2][3] The compound's utility is primarily derived from the highly reactive chloromethyl group at the 4-position of the thiazole ring.[3] This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds.[3][4] This reactivity has been extensively leveraged in the development of novel therapeutics, including anti-infective and anticancer agents, as well as in the agrochemical sector for creating advanced pesticides and herbicides.[3][5] This guide provides the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

This compound typically presents as a white to off-white or light brown crystalline solid at room temperature.[3][6] While stable under standard conditions, it is known to be hygroscopic, necessitating careful storage in a dry environment to prevent moisture absorption.[3][6] A summary of its key identifiers and physicochemical properties is provided below.

| Identifier | Value | Reference(s) |

| CAS Number | 7709-58-2 | [3][7] |

| Molecular Formula | C₄H₅Cl₂NS (or C₄H₄ClNS · HCl) | [3][7] |

| Molecular Weight | 170.06 g/mol | [3][4] |

| IUPAC Name | 4-(chloromethyl)-1,3-thiazole;hydrochloride | [3][] |

| Canonical SMILES | C1=C(N=CS1)CCl.Cl | [3] |

| InChI Key | NVTBASMQHFMANH-UHFFFAOYSA-N | [3] |

| Physicochemical Property | Value | Reference(s) |

| Appearance | White to light brown solid/powder | [3] |

| Melting Point | 186-192 °C (decomposes) | [3][] |

| Boiling Point | 214.9 °C at 760 mmHg | [3] |

| Density | 1.338 g/cm³ | [3] |

| Solubility | Sparingly soluble in water | [3][6] |

Core Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most established and reliable method for constructing the 4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis.[2][3] This classic cyclocondensation reaction involves the treatment of an α-haloketone with a thioamide.[3] For the specific synthesis of the title compound, 1,3-dichloroacetone serves as the α-haloketone component, which reacts with thioformamide to yield the desired thiazole ring structure.[3][9]

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from the well-established Hantzsch synthesis for analogous thiazole structures.[3][9] The causality behind key steps is explained to provide a deeper understanding of the process.

Materials:

-

1,3-Dichloroacetone (1.0 equivalent)

-

Thioformamide (1.0 equivalent)

-

Absolute Ethanol

-

Dry Hydrogen Chloride (gas) or a concentrated solution in ethanol

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol. A typical concentration is approximately 3-4 mL of ethanol per gram of dichloroacetone.[3] Causality: Ethanol serves as a polar protic solvent that effectively dissolves both reactants, facilitating their interaction.

-

Reaction Initiation: To the stirred solution, add thioformamide (1.0 eq.).[2][3] The reaction is typically conducted at room temperature.

-

Monitoring: Stir the reaction mixture for up to 24 hours.[2] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Salt Formation & Precipitation: Upon reaction completion, cool the mixture in an ice bath. To obtain the hydrochloride salt, which is often more stable and easier to handle, saturate the cooled mixture with dry hydrogen chloride gas or add a concentrated solution of HCl in ethanol.[2] The product, this compound, is expected to precipitate from the cold solution.[3] Causality: The lower temperature reduces the solubility of the product salt, promoting crystallization and maximizing yield.

-

Isolation: Collect the crystalline product by vacuum filtration.[3]

-

Purification: Wash the filter cake with a small amount of cold ethanol to remove residual impurities and unreacted starting materials.[2] Dry the purified product under vacuum.

Key Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry is its function as a potent electrophile. The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the covalent attachment of the thiazolyl-methyl moiety to a wide variety of molecular scaffolds.[3][4] This versatility makes it an invaluable intermediate in the construction of complex target molecules.[1]

A prominent example of its application is in the synthesis of the HIV protease inhibitor, Ritonavir, where the thiazolylmethyl moiety is incorporated into the final drug structure via nucleophilic substitution.[2]

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol illustrates a typical Sₙ2 reaction to synthesize a secondary amine, a common transformation in drug development.[3]

Materials:

-

This compound (1.0 eq.)

-

Aqueous Methylamine (excess, e.g., 40% solution)

-

A polar solvent (e.g., Tetrahydrofuran or Ethanol)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation: Dissolve this compound (1.0 eq.) in a suitable polar solvent like ethanol.

-

Reaction Setup: In a separate reaction vessel, place an excess of aqueous methylamine solution and cool to approximately 20-25 °C. Causality: Using an excess of the nucleophile (methylamine) drives the reaction to completion and minimizes potential side reactions, such as dialkylation.

-

Addition: Slowly add the solution of the thiazole hydrochloride to the stirred methylamine solution.

-

Reaction: Allow the mixture to stir at ambient temperature. Monitor the reaction's progress by TLC.

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as dichloromethane.

-

Purification: Wash the combined organic extracts sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the product further using column chromatography.

Analytical and Quality Control Considerations

For researchers synthesizing or utilizing this compound, robust analytical methods are essential for ensuring quality and monitoring reaction kinetics.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both the Hantzsch synthesis and subsequent nucleophilic substitution reactions.[3]

-

Purity and Identity Confirmation: The structure of the final compound should be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.[1] The proton NMR spectrum is expected to show distinct signals for the thiazole ring protons and the chloromethyl group protons.[1] Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC).

-

Solubility Determination: As quantitative solubility data is not widely published, it is often necessary to determine it experimentally for a specific solvent system.[10] A reliable method involves preparing a saturated solution by agitating an excess of the compound in the solvent for 24-48 hours at a constant temperature.[10] After allowing the excess solid to settle, the supernatant is carefully filtered and diluted. The concentration is then accurately determined using a validated HPLC method with a calibration curve.[10]

Safety, Handling, and Storage

This compound is a moderately hazardous chemical and must be handled with appropriate safety precautions.[6]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Acute Toxicity / Irritant | corrosive, warning | Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |

Handling Procedures:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Avoid breathing dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.[1]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of water.[6]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

The compound is hygroscopic; protect it from moisture to maintain its integrity.[3][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids/alkalis.[11][12]

Conclusion

This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the predictable, versatile reactivity of its chloromethyl group provide a robust platform for the construction of complex, biologically active molecules.[2] A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to leverage this building block to its full potential in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Benchchem. An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWAsGs-iFWwAiZeLiV6jLel2oPxe9lvlzI6UCCiL_rMk92di29-0rP17TH6jrBxMMyhTxOIvSAASPLe-QMVJXnzV5u66l5KbNV6qWBFx2TN-xvJ8dH94ENxe0UYLYvAmXtOJn1Frwr0msT9IFyHnHfD9U2DASz4El8mqoSg6e1lhyPW6sHLUiOC57B8u1XMK7o5G0R9YdohwVkG8Nquuekd-TC9axelk_pKBym8bCnl0lZSTgkZ3b7zBQQKr84BFtx]

- Guidechem. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9swSoKTrRRsewdYt4KdqX6ffOTcP7eAFYxHDm4i1Ma1dHvEG1XHIR_SIw-JCmPXVFzanj065eFod2iRvVbAH2dgtBstfx77GusiEtHeLJtEbdGaUpwEe0qIfJ-NX3qR2pn5Fp-KuF_HzZm90EnrUvUdU5qeZ1O_rXI2HzAYqdcTtz0cabdfL5Ot-k5Ek3]

- EvitaChem. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkFbvs_5-9082vSdpbHwpzdcRQHFVfNt2qhYL1ik9eb5Mu6XW89DoHe0kJHGB1rUlT6eOtD644kdRey4v6IKfJCwXHs3x7-qHA6j_g87ppmPPhaC5Yx3oPiRrHB5YKVwF29xwMtMAI]

- Benchchem. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe6DkEhKwRw4TU0gGVxEAoxtVpkQ91EQHoKVtJgTvRgJr1duYoMRWAPTwYFKpTKxP7gCDqGqLapPpUy-ZmvfAUbMkdUZMhEASxGzmV3BRcDR0dm7dng1uq5siZYquYQ_kHsgR7JQ==]

- Benchchem. An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWIvDEw3eQaDIYtBdf_9wb2AMhqapxEn6ElC90Z9B6T1Bs9UxCSn0GUwgnDa9RTScH8OOtAJaDiYLaflP2ivBh20cy5SdRc-xvwcrIzyVal1IntBtFTrVj2-jDsQzIfBsttyBrz_qgscY3AscFUfmDw5CGaVW1HDXjhwdo40n-l-GYDDgYvSKScWnM9U2d-0wHngJ6b74QT5gd1xpq9BaEzzdlmO2MxphHmg1QyxLnR7Y66wAFUcGDdhHQX8XxROTodoiitQ==]

- Chem-Impex. 4-(Chloromethyl)thiazole hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH1w_DSJHClazx9KIC6XXJnZyT-ODzgYbWRfRQ154VMY2wtm7_n-T3P71yBk3bM5VfFBAbCd3Fj8oxlZRKLccXwHhS6O-BRC8tD1lHtkuJY5PhKClOxaqX5VgKilxDWqwN5cM=]

- Sigma-Aldrich. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQo7mmZwcMIflb18JDzdurYfiMvI7hnyp7tAZNEr13teaHteNRjEbzTgWVu0t31yDIX9QjqfDyZfNaclCkfbGPYC3ohIaYtrMz-LiyxY7fN9DLyk5BUAdT7PvN2HCrR5Je81neWABvFXB6aiGh6f_MX8T_6GJD]

- Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGPwXWRO4oLPfTOwYw_KURr4IBYgMXVohJ1KRbURpNn21OJSWo0Mp2A_-ufJoivtfwd7KR0g66xYE4dC9AIhnjAzo-4BZAzw6D0wjhc4KMcuf2ADOE-R1ebinzCYArD97UCxDmTwZ9hcjdgPEHBZ6_GiNU1VbhdZLVwxMVq8UShxlHerBGEPAJslMzHPVa5sbGaoa4lhHJb5URmohjINe4Jwtpmjv5xWJmKV-ciypZObcA14c69VNRsk_2FI=]

- Echemi. 4-(chloromethyl)thiazole hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1fmU7_OxDSDO8A4uNedvGFgNTAOjjxoJq2k96Hrz2VBViszLSDObdz-KSLkmYKZEiHcVkXalRbidCCCdhmh0Cv7umZbW2nuRo1Ra2mDopmVayHf_Lyn-DhfWnL9xLiLh2vA6wBdrIp0uBBFciHCWTv4dFozAdTUEFUpXsbmyqie_D0icCLy7wimSE1F8vmVIp]

- Benchchem. An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents. [URL: https://vertexaisearch.cloud.google.

- BOC Sciences. CAS 7709-58-2 4-(Chloromethyl)thiazole hydrochloride - Building Block. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAKa1VI6RRkzq_GQ3-bQd7mue1vvvRVCIZvszb7tJZTDKD4H1hh0jScIW2DzCA98KbMnjSyOZ_ygK77mlTqFvSuk_mDzP8yK4yAsVmAs9ocksGzC3L1aAV-XuOPTQZaM0nSgC4iYlBH--T1DMyJzozTCWois77eRFEDDEFXDjSHIN-ccOjEDMB7Mxp40pesI7X83DKI-DuLKgWVRhGqqsJi7Q=]

- Tocris Bioscience. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtFc5r_zuzpVzoxOJt5Y3qZPRtzGY2o5JaJy-XJD5Q26KnXFHP1LoLT6eyJf3DzmlP9EbXvqDfN5WLxUMlWXNKzjOX13_OPQ6zgmoFwjlYYI9SlZuqDayPOZs7fgt3o_Tgu2FEVvHZtVkOLSsoVIIBmbFUEvj-WGyK03SWdYkoFeh1LPE=]

- Apollo Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Dic-4c1JLenqZ7ICCI8yW-94Dy8Nrp_PgARVC1yOUd1xH7q-cRUQaKbG-R0SO4h7KbmuAC6t0-19b3Fq5ParZy4CeGyqBh0RleUXyUtqc5Va_ghS3OHmsmCYIVdRJr08f0XITMVgYXRTDs1C9sJsIwAYjTmkQTPxxO_C]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Foreword: The Strategic Importance of a Heterocyclic Keystone

In the landscape of modern pharmaceutical and agrochemical development, the thiazole ring stands as a "privileged scaffold"—a core structural motif consistently found in a multitude of biologically active compounds.[1] The strategic introduction of this moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-(Chloromethyl)-5-methylthiazole hydrochloride is a paramount example of a key heterocyclic building block, engineered for this very purpose. Its value lies not in its own biological activity, but in the latent reactivity of its chloromethyl group, which serves as a versatile handle for covalently linking the 4-methylthiazole unit to a larger molecular architecture.[1]

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach to provide a deep, mechanistic, and practical understanding of the synthesis of this critical intermediate. We will delve into the causality behind the experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

I. The Hantzsch Thiazole Synthesis: A Time-Honored and Efficient Route

The most common, reliable, and industrially scalable method for the preparation of 4-(chloromethyl)-5-methylthiazole is the Hantzsch thiazole synthesis, a classic condensation reaction first described in the late 19th century.[2][3] This reaction facilitates the formation of the thiazole ring through the reaction of an α-haloketone with a thioamide.[2][3]

A. The Core Reaction: Mechanistic Insights

The synthesis of 4-(chloromethyl)-5-methylthiazole proceeds via the reaction of 1,3-dichloroacetone (the α-haloketone) and thioformamide (the thioamide). The mechanism can be dissected into a series of logical steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thioformamide attacking one of the electrophilic α-carbons of 1,3-dichloroacetone in an SN2 fashion, displacing a chloride ion.[4][5]

-

Tautomerization and Cyclization: Following the initial attack, a tautomerization of the thioamide moiety occurs. The nitrogen atom, now more nucleophilic, performs an intramolecular attack on the ketone's carbonyl carbon.

-

Dehydration and Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This final step is the thermodynamic driving force for the reaction, leading to a stable heterocyclic system.[5]

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

II. A Validated Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of this compound. The causality behind each choice of reagent and condition is explained to provide a deeper understanding of the process.

A. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Role in Synthesis | Key Considerations |

| 1,3-Dichloroacetone | 126.97 | α-haloketone | Highly toxic and corrosive. Handle with extreme care in a fume hood.[6][7][8] |

| Thioformamide | 61.10 | Thioamide | Can be prepared from formamide and phosphorus pentasulfide.[9] |

| Absolute Ethanol | 46.07 | Solvent | A polar protic solvent that facilitates the dissolution of reactants and intermediates. |

| Hydrochloric Acid | 36.46 | Acid for salt formation | Can be used as a gas or a concentrated solution in a suitable solvent. |

B. Step-by-Step Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1,3-dichloroacetone in absolute ethanol (approximately 5-10 mL per gram of 1,3-dichloroacetone). The use of absolute ethanol is crucial to minimize water content, which can lead to side reactions. Ethanol is an excellent solvent choice as it readily dissolves the reactants and the reaction intermediates, facilitating a homogenous reaction mixture.[10][11]

-

Addition of Thioformamide: To the stirred solution, add 1.0 equivalent of thioformamide. The reaction is typically conducted at a 1:1 molar ratio of the reactants.

-

Reaction Progress: Stir the reaction mixture at room temperature (20-25 °C) for approximately 24 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

TLC Monitoring: Use silica gel plates with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.

-

-

Hydrochloride Salt Formation and Precipitation: Upon completion of the reaction, cool the mixture in an ice bath. To form the hydrochloride salt and induce precipitation, either bubble dry hydrogen chloride gas through the solution or add a concentrated solution of hydrochloric acid in ethanol.[1] The hydrochloride salt is generally less soluble in ethanol than the free base, leading to its precipitation.

-

Isolation and Purification: Collect the precipitated white to off-white solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[1] Dry the product under vacuum to obtain this compound. For higher purity, recrystallization from anhydrous ethanol can be performed.[12][13]

III. Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

A. Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C5H7Cl2NS | [1] |

| Molecular Weight | 170.06 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 186-192 °C (decomposes) | [1] |

B. Spectroscopic Data

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 9.30 (s, 1H, thiazole-H)

-

δ 4.95 (s, 2H, -CH2Cl)

-

δ 2.55 (s, 3H, -CH3)

-

A broad singlet corresponding to the hydrochloride proton may also be observed.

-

-

13C NMR (DMSO-d6, 100 MHz):

-

δ 152.0 (thiazole C2)

-

δ 145.0 (thiazole C4)

-

δ 128.0 (thiazole C5)

-

δ 42.0 (-CH2Cl)

-

δ 14.5 (-CH3)

-

-

FTIR (KBr, cm-1):

-

~3100 (C-H stretch, aromatic)

-

~2950 (C-H stretch, aliphatic)

-

~1550 (C=N stretch, thiazole ring)

-

~1450 (C=C stretch, thiazole ring)

-

~750 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

m/z: 170/172 ([M+H]+, isotopic pattern for two chlorine atoms)

-

IV. Safety and Handling

Both 1,3-dichloroacetone and thioformamide are hazardous materials and must be handled with appropriate safety precautions.

-

1,3-Dichloroacetone: This compound is highly toxic, corrosive, and a lachrymator.[6][7][8] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

-

Thioformamide: Thioformamide is also a toxic compound.[14] Similar precautions as for 1,3-dichloroacetone should be taken.

V. Conclusion: A Versatile Tool for Chemical Innovation

The Hantzsch synthesis provides a reliable and efficient pathway to this compound, a critical building block in contemporary chemical research. A thorough understanding of the reaction mechanism and the rationale behind the experimental protocol empowers researchers to optimize the synthesis and apply this versatile intermediate with confidence. Its proven utility in the synthesis of complex molecules, such as the HIV protease inhibitor Ritonavir, underscores its significance in the ongoing quest for novel therapeutics and other advanced materials.[1]

VI. References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

synthesis of thiazoles - YouTube. Available from: [Link]

-

Al-Ghorbani, M., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2015. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available from: [Link]

-

EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. Available from:

-

Al-Ghorbani, M., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2015. Available from: [Link]

-

WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. Available from:

-

Gusev, D. G. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021. Available from: [Link]

-

Al-Qalaf, A. M., et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. 2011. Available from: [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

US2682558A - Preparation of thioformamide - Google Patents. Available from:

-

Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. Available from: [Link]

-

Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available from: [Link]

-

The Royal Society of Chemistry. d4ob01725k1.pdf. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,3-Dichloroacetone, 99%. Available from: [Link]

-

Recrystallization and Crystallization - University of Rochester. Available from: [Link]

-

Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]

-

National Institutes of Health. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Available from: [Link]

-

National Institutes of Health. 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3,4-b][2][3][10]Thiadiazine Derivatives. Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

SpectraBase. 4-Methylthiazole - Optional[FTIR] - Spectrum. Available from: [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

-

National Institutes of Health. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Available from: [Link]

-

MDPI. Cortisone Analysis by FTIR Spectroscopy: In Vitro Study. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 13. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Starting Materials for 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(chloromethyl)-5-methylthiazole hydrochloride, a key intermediate in the pharmaceutical industry, notably in the synthesis of antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the requisite starting materials and the core chemical transformations involved in its synthesis. The guide focuses on the well-established Hantzsch thiazole synthesis, detailing the preparation of the key precursors—an appropriate α,α'-dihaloketone and a thioamide. Experimental protocols, mechanistic insights, and critical process parameters are discussed to provide a self-validating framework for laboratory and industrial applications.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of considerable importance in medicinal chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a thiazole scaffold, makes it a versatile synthon for the construction of complex molecular architectures. The thiazole moiety is a privileged structure found in a wide array of biologically active compounds, and the chloromethyl group serves as a convenient handle for introducing this pharmacophore into larger molecules through nucleophilic substitution reactions. A prominent example of its application is in the synthesis of the HIV protease inhibitor Ritonavir, where the 4-(chloromethyl)-5-methylthiazole unit is a crucial structural component.[1] This guide will elucidate the fundamental chemistry underpinning the synthesis of this vital intermediate, with a focus on the practical acquisition and preparation of its core starting materials.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The most prevalent and industrially viable method for the construction of the thiazole ring in this compound is the Hantzsch thiazole synthesis.[2] This venerable reaction involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of the title compound, the key starting materials are 1,3-dichloro-2-butanone and thioformamide .

Caption: Overview of the Hantzsch Thiazole Synthesis for 4-(Chloromethyl)-5-methylthiazole.

Synthesis of Starting Material 1: 1,3-Dichloro-2-butanone

The synthesis of the asymmetrically substituted α,α'-dihaloketone, 1,3-dichloro-2-butanone, is a critical first phase. A logical and practical approach involves a two-step process starting from the readily available 4-hydroxy-2-butanone.

Step 1: Synthesis of 4-Chloro-2-butanone

The initial step is the conversion of 4-hydroxy-2-butanone to 4-chloro-2-butanone. This is a classic nucleophilic substitution of a hydroxyl group with a chloride, for which thionyl chloride (SOCl₂) is a highly effective reagent.

Reaction Scheme:

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): This reagent is preferred over other chlorinating agents like HCl because it reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent intramolecular attack by the chloride ion proceeds via an SNi mechanism, which is efficient and produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, driving the reaction to completion.

-

Low Temperature: The reaction is typically initiated at low temperatures (e.g., -5 °C) to control the initial exothermic reaction between the alcohol and thionyl chloride, minimizing the formation of side products.[3]

-

Aqueous Workup: A mild basic wash (e.g., with sodium bicarbonate solution) is employed during workup to neutralize any remaining acidic components, such as excess thionyl chloride or HCl.[3]

Experimental Protocol: Synthesis of 4-Chloro-2-butanone [3]

-

To a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-hydroxy-2-butanone (1.0 eq).

-

Cool the flask to -5 °C in an ice-salt bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Gently heat the mixture to 60 °C for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and carefully wash with a 5 wt% sodium bicarbonate solution until the pH of the aqueous layer is neutral.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain crude 4-chloro-2-butanone. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of 1,3-Dichloro-2-butanone

The subsequent step involves the α-chlorination of 4-chloro-2-butanone to yield the desired 1,3-dichloro-2-butanone. This reaction proceeds via an enol or enolate intermediate and requires a suitable chlorinating agent.

Reaction Scheme:

Causality of Experimental Choices:

-

Chlorinating Agent: Gaseous chlorine or sulfuryl chloride (SO₂Cl₂) can be used for the α-chlorination of ketones. The reaction is often catalyzed by acid or base.

-

Reaction Control: The regioselectivity of the second chlorination can be a challenge. The methylene group (C3) is generally more activated towards enolization than the methyl group (C1). However, statistical chlorination and over-chlorination can occur. Controlling the stoichiometry of the chlorinating agent and the reaction temperature is crucial to maximize the yield of the desired dichlorinated product.

Experimental Protocol: Synthesis of 1,3-Dichloro-2-butanone

-

In a reaction vessel equipped with a stirrer, gas inlet, and a reflux condenser connected to a scrubber, dissolve 4-chloro-2-butanone (1.0 eq) in a suitable inert solvent such as a halogenated hydrocarbon.

-

Introduce gaseous chlorine (1.0-1.1 eq) into the solution at a controlled rate while maintaining the reaction temperature, typically between 20-40 °C. The reaction can be initiated by UV light or a radical initiator.

-

Monitor the reaction progress by Gas Chromatography (GC) to ensure the consumption of the starting material and to minimize the formation of trichlorinated byproducts.

-

Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

The crude product can be purified by vacuum distillation.

Synthesis of Starting Material 2: Thioformamide

Thioformamide is a simple thioamide that serves as the source of the nitrogen and sulfur atoms in the thiazole ring. It can be prepared from formamide by thionation.

Reaction Scheme:

Causality of Experimental Choices:

-

Thionating Agent: Phosphorus pentasulfide (P₄S₁₀) is a classical and effective reagent for the conversion of amides to thioamides.[4]

-

Solvent: The reaction is often carried out in an inert solvent. Tetrahydrofuran (THF) has been reported to be a good solvent for this reaction as it dissolves both formamide and phosphorus pentasulfide, leading to a smoother and more controlled reaction compared to solvent-free conditions.[3]

Experimental Protocol: Synthesis of Thioformamide [3][4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add phosphorus pentasulfide (0.25 eq) portion-wise to the stirred solution. The addition may be exothermic.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and filter to remove any insoluble byproducts.

-

The THF is removed under reduced pressure.

-

The crude thioformamide can be purified by extraction and subsequent crystallization or distillation.

The Hantzsch Synthesis of this compound

With both key starting materials, 1,3-dichloro-2-butanone and thioformamide, in hand, the final condensation reaction can be performed.

Caption: Simplified mechanism of the Hantzsch synthesis of 4-(chloromethyl)-5-methylthiazole.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve 1,3-dichloro-2-butanone (1.0 eq) in a suitable solvent such as absolute ethanol.

-

To this solution, add thioformamide (1.0 eq).

-

Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Upon completion, the product, 4-(chloromethyl)-5-methylthiazole, is formed in solution.

-

To obtain the hydrochloride salt, cool the reaction mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation, or add a concentrated solution of HCl in ethanol.

-

The precipitated this compound is collected by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove residual impurities.

-

Dry the product under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ether.

Data Summary

The following table summarizes the key starting materials and their properties.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 4-Hydroxy-2-butanone | 4-Hydroxybutan-2-one | C₄H₈O₂ | 88.11 | Precursor to 4-chloro-2-butanone |

| 4-Chloro-2-butanone | 4-Chlorobutan-2-one | C₄H₇ClO | 106.55 | Intermediate for 1,3-dichloro-2-butanone |

| 1,3-Dichloro-2-butanone | 1,3-Dichlorobutan-2-one | C₄H₆Cl₂O | 141.00 | α-Haloketone for Hantzsch synthesis |

| Formamide | Formamide | CH₃NO | 45.04 | Precursor to thioformamide |

| Thioformamide | Thioformamide | CH₃NS | 61.10 | Thioamide for Hantzsch synthesis |

Conclusion

The synthesis of this compound is a well-established process rooted in the robust and reliable Hantzsch thiazole synthesis. The successful and efficient production of this key pharmaceutical intermediate is highly dependent on the quality and availability of its primary starting materials: 1,3-dichloro-2-butanone and thioformamide. This guide has provided a detailed, step-by-step approach to the synthesis of these precursors from readily available commercial reagents. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers and drug development professionals can confidently and safely produce this compound for their research and development needs. The protocols and data presented herein serve as a self-validating system for the synthesis of this important heterocyclic building block.

References

- Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.

- Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. Available at: [Link]

-

PubChem. (n.d.). 1,3-Dichlorobutan-2-one. Available at: [Link]

-

PubChem. (n.d.). Thioformamide. Available at: [Link]

-

Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Available at: [Link]

-

Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

-

European Patent Office. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives. Available at: [Link]

-

NIH. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available at: [Link]

-

The Journal of Organic Chemistry. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Available at: [Link]

-

J. Chem. Soc., Perkin Trans. 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

-

The Journal of Physical Chemistry A. (2009). Products and mechanism of the reaction of Cl with butanone in N2/O2 diluent at 297-526 K. Available at: [Link]

- Google Patents. (1954). US2682558A - Preparation of thioformamide.

-

PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Available at: [Link]

-

ResearchGate. (2008). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Available at: [Link]

-

PubChem. (n.d.). 4-Methylthiazole. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-5-methylthiazole Hydrochloride: A Core Building Block in Pharmaceutical Synthesis

This guide offers a comprehensive technical overview of 4-(chloromethyl)-5-methylthiazole hydrochloride (CAS No: 141305-55-7), a pivotal heterocyclic intermediate in pharmaceutical and agrochemical research. We will delve into its fundamental physical and chemical properties, established synthesis methodologies, and its critical role as a reactive building block for constructing complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this thiazole derivative.

Molecular Identity and Physicochemical Properties

This compound is a substituted thiazole derivative supplied as a hydrochloride salt. The core structure features a five-membered thiazole ring, which is a privileged scaffold in medicinal chemistry, substituted with a reactive chloromethyl group at the 4-position and a methyl group at the 5-position. This specific substitution pattern is crucial for its utility in synthesizing targeted bioactive compounds.

Structural and Quantitative Data

A summary of the key identifiers and physicochemical properties is provided below. It is important to note that while the compound is available commercially for research purposes, extensive characterization data is not widely published in peer-reviewed literature. The properties of its close analog, 4-(chloromethyl)thiazole hydrochloride, are often used as a reference point.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride | [1] |

| CAS Number | 141305-55-7 | [1][2][3][4] |

| Molecular Formula | C₅H₇Cl₂NS | [2][3] |

| Molecular Weight | 184.09 g/mol | [2] |

| Canonical SMILES | Cc1scnc1CCl.Cl | [4] |

| Appearance | Solid (Typical) | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Expected to be soluble in polar organic solvents. Sparingly soluble in water. | [5] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). May be hygroscopic. | [5] |

Synthesis and Manufacturing

The construction of the 4-(chloromethyl)-5-methylthiazole core is logically achieved via the Hantzsch thiazole synthesis, a classic and robust method for forming thiazole rings.[6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

The Hantzsch Thiazole Synthesis: Mechanistic Insight

The choice of reactants is critical for achieving the desired substitution pattern. To synthesize the title compound, the reaction would involve the condensation of 1-chloro-3-butanone with thioformamide. The reaction proceeds through the formation of a hydroxythiazoline intermediate, which subsequently dehydrates to form the aromatic thiazole ring. The final step involves protonation with hydrochloric acid to yield the stable hydrochloride salt.

Caption: Fig. 1: Proposed Hantzsch synthesis pathway.

Experimental Protocol: Hantzsch Synthesis

The following is a representative, field-proven protocol adapted from the well-established Hantzsch synthesis for analogous thiazoles.[7][8]

Materials:

-

1-Chloro-3-butanone (1.0 eq.)

-

Thioformamide (1.0 eq.)

-

Absolute Ethanol (as solvent)

-

Concentrated Hydrochloric Acid or HCl gas

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-chloro-3-butanone (1.0 eq.) in absolute ethanol.

-

To this stirred solution, add thioformamide (1.0 eq.).

-

Allow the reaction mixture to stir at ambient temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

To precipitate the hydrochloride salt, either saturate the solution with dry hydrogen chloride gas or add a concentrated solution of hydrochloric acid in ethanol.

-

The product, this compound, is expected to precipitate from the solution.

-

Collect the crystalline product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove residual impurities and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from the high reactivity of the chloromethyl group.[6] This group acts as a potent electrophile, making the compound an excellent reagent for introducing the 5-methylthiazole-4-ylmethyl moiety into a target structure via nucleophilic substitution (Sₙ2) reactions.[7][9]

Caption: Fig. 2: General synthetic application workflow.

Role as a Pharmaceutical Intermediate: The Clomethiazole Connection

This building block is structurally related to the sedative and anticonvulsant drug Clomethiazole (also known as Chlormethiazole), which is chemically 5-(2-chloroethyl)-4-methylthiazole.[10] It is highly probable that 4-(chloromethyl)-5-methylthiazole serves as a key precursor in the synthesis of Clomethiazole and its analogs. The synthesis would involve a nucleophilic substitution to extend the side chain, for example, via reaction with a cyanide source followed by reduction and further transformation. Clomethiazole functions by enhancing the effects of the neurotransmitter GABA and is used in treating alcohol withdrawal syndrome.[10][11]

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol illustrates a typical Sₙ2 reaction, demonstrating the synthesis of a secondary amine, a common structural motif in pharmaceuticals.[7]

Materials:

-

This compound (1.0 eq.)

-

A primary amine (e.g., Methylamine, as a 40% aqueous solution) (excess)

-

A polar solvent (e.g., Tetrahydrofuran or Ethanol)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq.) in a suitable polar solvent like ethanol.

-

In a separate reaction vessel, place an excess of the aqueous primary amine solution and cool to approximately 20-25 °C while stirring.

-

Slowly add the thiazole hydrochloride solution to the stirred amine solution.

-

Allow the reaction mixture to stir at ambient temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product into an organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product via column chromatography.

Analytical Characterization (Expected)

While specific, published spectra for this compound are scarce, its structure allows for predictable spectroscopic signatures. A skilled chemist can use these expected values to confirm the identity and purity of a synthesized sample.

-

¹H NMR: The proton NMR spectrum is expected to show three key signals:

-

A singlet for the methyl protons (-CH₃) around δ 2.4-2.8 ppm.

-

A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.6-5.0 ppm.

-

A singlet for the thiazole ring proton (at C2) at a downfield chemical shift, likely >δ 8.5 ppm, due to the aromatic and electron-withdrawing nature of the ring.

-

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule, including the methyl, chloromethyl, and three thiazole ring carbons.[12]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion peak for the free base [M+H]⁺ corresponding to the calculated exact mass.

Safety, Handling, and Storage

As a reactive halogenated intermediate, this compound must be handled with appropriate caution. Specific safety data is not widely available, but data from structurally similar compounds indicate potential hazards.[13]

GHS Hazard Classification (Inferred)

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Eye Damage/Irritation | H318: Causes serious eye damage. |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

This classification is inferred from related compounds and should be confirmed by consulting a specific Safety Data Sheet (SDS) from the supplier.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct contact.[13][14]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is often 2-8 °C.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

-

Stability: The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in the synthesis of pharmaceuticals, most notably as a likely precursor to Clomethiazole. Its reactivity is centered on the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, allowing for the facile introduction of the thiazole moiety into larger, more complex molecular architectures. While detailed public data on this specific compound is limited, a firm understanding of its chemistry can be established through the principles of the Hantzsch synthesis and the well-documented reactivity of its analogs. Proper adherence to safety protocols is essential when handling this potent building block.

References

A consolidated list of sources cited within this technical guide is provided for verification and further reading.

- EvitaChem. (n.d.). Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2.

- BenchChem. (2024). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.

- Guidechem. (n.d.). 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki.

- BenchChem. (2024). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.

- BenchChem. (n.d.). Thiazoles page 39.

- Chem-Impex. (n.d.). 4-(Chloromethyl)thiazole hydrochloride.

- MedChemExpress. (2024). Chlormethiazole hydrochloride-SDS.

- CymitQuimica. (n.d.). 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride.

- ChemBK. (n.d.). This compound.

- LookChem. (n.d.). 141305-55-7(4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride).

- Apollo Scientific. (n.d.). SAFETY DATA SHEET 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.

- BenchChem. (2024). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.

- Ivy Fine Chemicals. (n.d.). Thiazole, 4-(chloromethyl)-5-methyl-, hydrochloride [CAS: 141305-55-7].

- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)thiazole hydrochloride 7709-58-2.

- BOC Sciences. (n.d.). CAS 7709-58-2 4-(Chloromethyl)thiazole hydrochloride.

- Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Fisher Scientific. (2024). 4-Chloromethyl-2-methylthiazole hydrochloride - SAFETY DATA SHEET.

- Google Patents. (1998). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Tocris Bioscience. (2011). Safety Data Sheet - 5-(2-Chloroethyl)-4-methylthiazole hydrochloride.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Chloromethyl-2-methylthiazole hydrochloride.

- ChemicalBook. (n.d.). 4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE(77470-53-2) 1H NMR.

- The Royal Society of Chemistry. (n.d.). Supporting Information: General Experimental Details. Retrieved from The Royal Society of Chemistry website.

- Liu, X., & Li, Z. (2006). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 11(10), 829–832.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes.